Rivoglitazone (CS-011) is a highly potent, selective thiazolidinedione (TZD) derivative that functions as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. Structurally distinguished by its benzimidazolyl tail, rivoglitazone exhibits exceptional binding affinity and prolonged metabolic stability compared to first-generation TZDs like pioglitazone and rosiglitazone. For laboratory procurement and pharmaceutical research, it serves as an ultra-high-potency reference standard and tool compound in metabolic syndrome modeling, pharmacokinetic assays, and nuclear receptor selectivity profiling. Its extended half-life and exceptionally low effective dose requirements make it a critical baseline material for isolating PPAR-γ-specific pathways without the confounding high-dose solvent toxicity often associated with less potent analogs[1].
While pioglitazone and rosiglitazone belong to the same TZD class, substituting them for rivoglitazone fundamentally alters assay kinetics, formulation requirements, and dosing regimens. Generic TZDs require significantly higher molar concentrations to achieve equivalent PPAR-γ transactivation, which introduces elevated solvent (e.g., DMSO) volumes that can skew cellular assays or induce off-target cytotoxicity. Furthermore, the shorter in vivo half-lives of rosiglitazone (4 hours) and pioglitazone (7 hours) necessitate more frequent dosing in rodent models, creating fluctuating pharmacokinetic profiles. Rivoglitazone’s unique benzimidazolyl structure prevents these issues by providing sustained receptor engagement and an extended half-life, making it non-interchangeable for studies requiring stable, low-dose continuous activation [1].
In Zucker diabetic fatty (ZDF) rat models, rivoglitazone demonstrates an ED50 of 0.19 mg/kg for glucose-lowering efficacy. In direct head-to-head comparisons, this is orders of magnitude more potent than pioglitazone (ED50: 34 mg/kg) and rosiglitazone (ED50: 28 mg/kg)[1].
| Evidence Dimension | In vivo glucose-lowering ED50 |
| Target Compound Data | 0.19 mg/kg |
| Comparator Or Baseline | Pioglitazone (34 mg/kg) and Rosiglitazone (28 mg/kg) |
| Quantified Difference | 147-fold to 178-fold lower dose required |
| Conditions | 14-day oral administration in Zucker diabetic fatty (ZDF) rats |
Procuring rivoglitazone drastically reduces the required active pharmaceutical ingredient (API) mass per experiment, minimizing formulation challenges and solvent-related artifacts in live models.
Cell-based luciferase reporter assays confirm that rivoglitazone activates human PPAR-γ with significantly higher potency than legacy TZDs. Quantitative meta-analyses and in vitro data indicate that rivoglitazone possesses a 16.4-fold higher potency than pioglitazone and a 3.6-fold higher potency than rosiglitazone for PPAR-γ activation, while maintaining strict selectivity against PPAR-α and PPAR-δ [1].
| Evidence Dimension | PPAR-γ Transactivation Potency |
| Target Compound Data | 16.4x and 3.6x baseline potency |
| Comparator Or Baseline | Pioglitazone (1x baseline) and Rosiglitazone (1x baseline) |
| Quantified Difference | 3.6-fold to 16.4-fold higher activation potency |
| Conditions | Cell-based luciferase reporter transactivation assay |
Enables researchers to achieve maximal receptor activation at low nanomolar concentrations, ensuring high-fidelity signal-to-noise ratios in molecular screening.
Rivoglitazone exhibits an extended pharmacokinetic profile, which is critical for longitudinal studies. Its elimination half-life is recorded at 12.2 hours, compared to the significantly shorter half-lives of rosiglitazone (4 hours) and pioglitazone (7 hours) [1].
| Evidence Dimension | Elimination Half-Life (t1/2) |
| Target Compound Data | 12.2 hours |
| Comparator Or Baseline | Rosiglitazone (4 hours) and Pioglitazone (7 hours) |
| Quantified Difference | 1.7x to 3x longer half-life |
| Conditions | In vivo pharmacokinetic profiling |
Provides sustained biological exposure, reducing the need for repeated dosing and minimizing handling stress in live animal models.
Unlike pioglitazone and rosiglitazone, which utilize pyridine or pyridine-like tails, rivoglitazone features a distinct benzimidazolyl tail. This structural modification not only enhances its binding affinity to the PPAR-γ ligand-binding domain but also alters its lipophilicity and solubility profile, requiring specific handling in DMSO or THF for stock solution preparation while yielding superior in vivo stability [1].
| Evidence Dimension | Tail Group Structure |
| Target Compound Data | Benzimidazolyl tail |
| Comparator Or Baseline | Pyridine tail (Pioglitazone) |
| Quantified Difference | Altered receptor binding kinetics and solvent compatibility |
| Conditions | Chemical formulation and structural analysis |
The unique benzimidazolyl moiety requires buyers to adjust their solvent protocols but rewards them with significantly tighter receptor binding and prolonged structural integrity.
Due to its exceptionally low ED50 (0.19 mg/kg), rivoglitazone is the optimal TZD reference standard for in vivo metabolic syndrome, obesity, and type 2 diabetes models (e.g., ZDF rats, db/db mice). It allows researchers to formulate low-volume, low-solvent dosing solutions, thereby eliminating the confounding toxicological effects often caused by the high excipient loads required for less potent analogs like pioglitazone [1].
Rivoglitazone's strict selectivity for PPAR-γ—with negligible cross-activation of PPAR-α and PPAR-δ—makes it a superior positive control in high-throughput screening (HTS) and luciferase reporter assays. Its high potency ensures that maximal transactivation is achieved at concentrations that do not trigger non-specific binding or off-target nuclear receptor interference[1].
With a prolonged half-life of 12.2 hours, rivoglitazone serves as a superior benchmark compound in pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. It is specifically procured when researchers need a stable TZD comparator that outlasts the rapid clearance rates of rosiglitazone and pioglitazone, ensuring consistent plasma concentrations during extended observation windows [2].